A Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
A Technical Guide to tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. This versatile chemical intermediate is a valuable building block in medicinal chemistry, primarily utilized in the development of novel therapeutic agents targeting the central nervous system (CNS) and other biological systems.
Core Chemical Properties
tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate, identified by CAS Number 387827-19-2 , is a bifunctional molecule featuring a Boc-protected piperidine ring and a reactive aniline moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group provides stability and improves solubility in organic solvents, while the primary amine on the phenyl ring serves as a key functional handle for further chemical modification.
Physicochemical Data
Quantitative physicochemical properties for this compound are primarily based on computational models. These predicted values are essential for designing synthetic routes, predicting solubility, and understanding potential biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂O₂ | PubChem[1] |
| Molecular Weight | 276.37 g/mol | PubChem[1] |
| Exact Mass | 276.183778013 Da | PubChem[1] |
| XLogP3 (Predicted) | 2.7 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.
Safety and Hazard Information
According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:
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Harmful if swallowed (H302)[1]
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Causes skin irritation (H315)[1]
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Causes serious eye irritation (H319)[1]
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May cause respiratory irritation (H335)[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory when handling this chemical.
Synthesis and Experimental Protocols
While specific, peer-reviewed synthesis protocols for tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate are not extensively detailed, a common and effective method involves the reduction of its nitro-precursor. The following represents a standard, plausible experimental protocol for its preparation.
Proposed Synthesis Workflow
Caption: Plausible synthetic route to the target compound.
Experimental Protocol: Nitro Group Reduction
This protocol details the conversion of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate to the target amine.
Materials:
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tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate (1.0 eq)
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Iron powder (Fe, ~5.0 eq)
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Ammonium chloride (NH₄Cl, ~5.0 eq)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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A solution of tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a 4:1 mixture of ethanol and water is prepared in a round-bottom flask.
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Iron powder and ammonium chloride are added to the solution.
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The reaction mixture is heated to reflux (approximately 80-90°C) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts. The filter cake is washed with ethanol.
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The filtrate is concentrated under reduced pressure to remove the ethanol.
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The remaining aqueous residue is diluted with water and neutralized with a saturated solution of sodium bicarbonate.
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The aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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The crude product can be purified by column chromatography on silica gel to afford the pure tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate.
Applications in Drug Discovery
The true value of tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate lies in its role as a versatile scaffold. The aminophenyl-piperidine core is a common motif in a wide range of biologically active compounds.
Caption: Role as a versatile intermediate in drug development.
This intermediate is particularly useful for:
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CNS Agents: It is employed in the construction of serotonin and dopamine receptor modulators for treating neurological and psychiatric disorders.[2]
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Structure-Activity Relationship (SAR) Studies: The compound and its derivatives are synthesized to probe the structural requirements for biological activity, helping to optimize lead compounds.[2]
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Inhibitor Synthesis: Related isomers and analogues are critical for synthesizing targeted therapies. For example, the regioisomer (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a known intermediate for Niraparib, a poly(ADP-ribose)polymerase (PARP) inhibitor used in oncology.[2][3] Similarly, related piperidine cores are precursors to CCR5 antagonists for HIV treatment and µ-opioid receptor agonists like fentanyl.[4][5]
Representative Signaling Pathway: PARP Inhibition
Given that this structural class is used to create potent enzyme inhibitors like Niraparib, understanding the PARP signaling pathway is relevant for researchers using this scaffold for oncological applications.
Caption: PARP-mediated DNA repair pathway and point of inhibition.
In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP prevents the repair of single-strand breaks. These unresolved breaks lead to double-strand breaks during DNA replication, ultimately causing cell death. Molecules derived from the aminophenyl-piperidine scaffold can be designed to fit into the PARP enzyme's active site, blocking its function and leading to this synthetic lethality.
References
- 1. rsc.org [rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]
- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
